4-Methoxy-3-(pyridine-2-carbonylamino)benzenesulfonyl fluoride
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Overview
Description
4-Methoxy-3-(pyridine-2-carbonylamino)benzenesulfonyl fluoride is a specialized organic compound characterized by its unique molecular structure, which includes a methoxy group, a pyridine-2-carbonylamino group, and a benzenesulfonyl fluoride group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-3-(pyridine-2-carbonylamino)benzenesulfonyl fluoride typically involves multiple steps, starting with the preparation of the pyridine-2-carbonyl chloride This intermediate is then reacted with 4-methoxyaniline to form the corresponding amide
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of specific catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-3-(pyridine-2-carbonylamino)benzenesulfonyl fluoride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of corresponding alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the preparation of complex molecules. Biology: It serves as a tool in biochemical studies to investigate enzyme activities and protein interactions. Medicine: Industry: Utilized in the manufacturing of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-Methoxy-3-(pyridine-2-carbonylamino)benzenesulfonyl fluoride exerts its effects involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to react with amino groups in proteins, leading to the formation of stable sulfonyl fluoride-protein adducts. This interaction can modulate enzyme activities and protein functions, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
4-Methoxybenzenesulfonyl fluoride: Lacks the pyridine-2-carbonylamino group.
3-(Pyridine-2-carbonylamino)benzenesulfonyl fluoride: Lacks the methoxy group.
4-Methoxy-3-(pyridine-2-carbonylamino)benzene: Lacks the sulfonyl fluoride group.
Uniqueness: 4-Methoxy-3-(pyridine-2-carbonylamino)benzenesulfonyl fluoride is unique due to the combination of the methoxy group, pyridine-2-carbonylamino group, and sulfonyl fluoride group, which collectively contribute to its distinct chemical properties and reactivity.
Properties
IUPAC Name |
4-methoxy-3-(pyridine-2-carbonylamino)benzenesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O4S/c1-20-12-6-5-9(21(14,18)19)8-11(12)16-13(17)10-4-2-3-7-15-10/h2-8H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQVLQRWFQQGACY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)F)NC(=O)C2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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